molecular formula C9H17NO B2474389 Decahydroquinolin-6-ol CAS No. 16878-29-8

Decahydroquinolin-6-ol

Cat. No.: B2474389
CAS No.: 16878-29-8
M. Wt: 155.241
InChI Key: QMQARUHERXCTNJ-UHFFFAOYSA-N
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Description

Decahydroquinolin-6-ol is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol It is a derivative of quinoline, characterized by a fully hydrogenated quinoline ring system with a hydroxyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydroquinolin-6-ol can be synthesized through several methods. One common approach involves the hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or nickel (Ni). The hydroxyl group can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Decahydroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decahydroquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of decahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Decahydroquinoline: A fully hydrogenated quinoline without the hydroxyl group.

    Tetrahydroquinoline: A partially hydrogenated quinoline with different degrees of saturation.

    Quinoline: The parent compound with an aromatic ring system.

Uniqueness: Decahydroquinolin-6-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h7-11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQARUHERXCTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16878-29-8
Record name decahydroquinolin-6-ol
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